![molecular formula C16H26BrNO2 B6352085 N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95% CAS No. 1609407-37-5](/img/structure/B6352085.png)
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a chemical compound with the CAS Number: 1609407-37-5 . It has a molecular weight of 344.29 . The compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25NO2.BrH/c1-18-15-9-8-13 (12-16 (15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research on compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide often focuses on their synthesis and chemical properties. For instance, studies on β-O-4 type lignin model compounds, which include dimethoxyphenyl units, reveal insights into the acidolysis mechanisms crucial for understanding lignin degradation and utilization. These findings are significant for developing sustainable chemical processes and materials (Yokoyama, 2015).
Pharmaceutical Applications
While direct mentions of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide's applications in pharmaceuticals are not available, compounds with similar structures have been reviewed for their medicinal properties. For example, ambroxol, a mucoactive agent with a brominated cyclohexanamine structure, demonstrates significant benefits in treating respiratory diseases, highlighting the therapeutic potential of structurally related compounds (Kantar et al., 2020).
Environmental and Toxicological Studies
Environmental research on compounds with dimethoxyphenyl and cyclohexanamine components includes their degradation and toxicity profiles. Studies on the microbial degradation of aryloxyphenoxy-propionate herbicides, which share structural similarities, offer insights into bioremediation strategies and environmental safety assessments (Zhou et al., 2018).
Materials Science and Engineering
In materials science, the electrochemical properties of related compounds are explored for applications in surface finishing and energy storage technologies. Research utilizing haloaluminate room-temperature ionic liquids, potentially akin to the reactivity context of N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide, underscores the evolving role of such compounds in advanced materials engineering (Tsuda et al., 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclohexanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.BrH/c1-18-15-9-8-13(12-16(15)19-2)10-11-17-14-6-4-3-5-7-14;/h8-9,12,14,17H,3-7,10-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDSQAXKIUEBLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCCC2)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

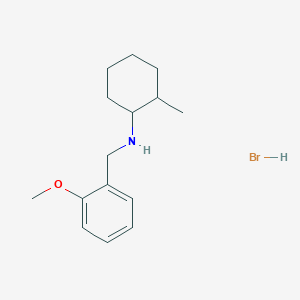

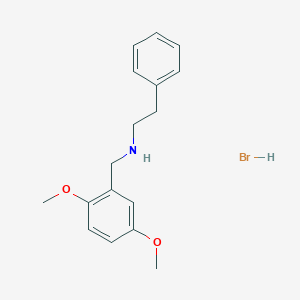

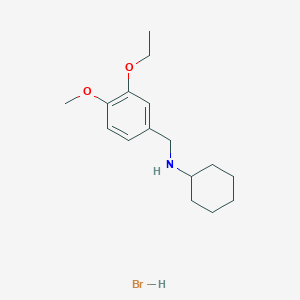


![N-[(4-Methoxy-1-naphthyl)methyl]-2-propanamine hydrobromide; 95%](/img/structure/B6352054.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)
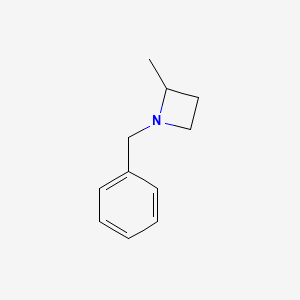
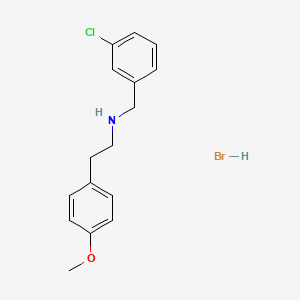
amine hydrobromide; 95%](/img/structure/B6352108.png)
